Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Historical Context and Development
The development of ethyl 3-pyrimidin-5-yltriazolo[4,3-a]pyridine-6-carboxylate represents a significant milestone in the evolution of fused heterocyclic chemistry. Triazolopyridine compounds have been recognized since the 1960s as important scaffolds in medicinal chemistry, with the foundational work establishing their synthetic accessibility and biological relevance. The specific compound under examination emerged from systematic investigations into multi-ring heterocyclic systems that combine the pharmacophoric elements of triazole, pyridine, and pyrimidine moieties.
Historical research into triazolopyridine derivatives gained momentum following early discoveries of their diverse biological activities, including antifungal, insecticidal, herbicidal, anticonvulsant, and antibacterial properties. The incorporation of pyrimidine substituents into triazolopyridine frameworks represents a more recent advancement, driven by structure-activity relationship studies that identified enhanced selectivity and potency through strategic heteroatom placement. This compound specifically benefits from decades of research into positive allosteric modulators of glutamate receptors, where the triazolopyridine core provides essential binding interactions while the pyrimidine substituent contributes to receptor selectivity.
The synthetic methodologies leading to this compound's development have evolved considerably from early multi-step approaches to more efficient one-pot syntheses. Contemporary synthetic strategies emphasize atom economy and functional group tolerance, enabling the preparation of complex triazolopyridine derivatives under mild conditions. These advances have facilitated the exploration of structure-activity relationships and the optimization of pharmacological properties.
Significance in Heterocyclic Chemistry
Ethyl 3-pyrimidin-5-yltriazolo[4,3-a]pyridine-6-carboxylate occupies a unique position within heterocyclic chemistry due to its exceptional structural complexity and functional diversity. The compound represents a sophisticated example of fused ring systems that combine multiple nitrogen-containing heterocycles, demonstrating the principles of structural optimization in medicinal chemistry. Its significance extends beyond individual applications to encompass broader contributions to heterocyclic chemistry methodology and theoretical understanding.
The molecular architecture of this compound illustrates key principles of heterocyclic design, particularly the strategic placement of nitrogen atoms to optimize electronic properties and binding interactions. The triazolo[4,3-a]pyridine core provides a rigid, planar framework that facilitates π-π stacking interactions and hydrogen bonding, while the pyrimidine substituent introduces additional nitrogen atoms that enhance water solubility and receptor binding specificity. This combination creates a molecular scaffold with exceptional versatility for pharmaceutical applications.
From a synthetic chemistry perspective, this compound exemplifies the challenges and opportunities associated with constructing complex fused ring systems. The successful preparation of ethyl 3-pyrimidin-5-yltriazolo[4,3-a]pyridine-6-carboxylate requires sophisticated synthetic strategies that address regioselectivity, functional group compatibility, and reaction efficiency. Recent advances in microwave-mediated synthesis and catalyst-free methodologies have significantly improved access to such compounds, enabling broader exploration of their chemical and biological properties.
The compound's role as a positive allosteric modulator at metabotropic glutamate receptor subtype 2 represents a significant contribution to neuropharmacology research. This mechanism of action demonstrates how carefully designed heterocyclic structures can achieve highly selective receptor interactions, providing valuable insights for drug discovery programs targeting neurological and psychiatric disorders.
Overview of Triazolopyridine Chemical Class
The triazolopyridine chemical class encompasses a diverse family of fused heterocyclic compounds characterized by a triazole ring fused to a pyridine ring system. These compounds exist in multiple isomeric forms that differ by the location of nitrogen atoms and the nature of ring fusion, creating a rich structural landscape for pharmaceutical exploration. The class includes several clinically important compounds, including trazodone, filgotinib, tucatinib, and enarodustat, demonstrating the broad therapeutic potential of this chemical framework.
Triazolopyridines are classified as bicyclic heterocycles containing both triazole and pyridine ring systems. The fundamental structural variations include different fusion patterns and nitrogen atom positions, resulting in distinct isomeric series such as triazolo[1,5-a]pyridines, triazolo[4,3-a]pyridines, and triazolo[1,5-a]pyridines. Each isomeric series exhibits unique chemical and biological properties, with specific structural features conferring distinct pharmacological profiles.
The synthetic chemistry of triazolopyridines has evolved significantly over the past several decades, with contemporary methodologies emphasizing efficiency and functional group tolerance. Modern synthetic approaches include cyclization of 2-hydrazinopyridines with aldehydes, annulation reactions starting from amino-substituted pyridines, and innovative one-pot protocols that enable rapid access to diverse derivatives. These synthetic advances have facilitated systematic structure-activity relationship studies and enabled the preparation of increasingly complex triazolopyridine derivatives.
The biological activities associated with triazolopyridines span multiple therapeutic areas, reflecting the structural diversity and electronic properties of this chemical class. Documented activities include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and positive inotropic effects. The mechanisms underlying these diverse activities involve interactions with various biological targets, including enzymes, receptors, and ion channels, demonstrating the versatility of the triazolopyridine scaffold for pharmaceutical applications.
Recent research has particularly focused on triazolopyridines as positive allosteric modulators of glutamate receptors, where their ability to enhance receptor function without directly activating the receptor provides therapeutic advantages. Additionally, investigations into their applications as α-glucosidase inhibitors for diabetes treatment have revealed promising inhibitory activities, with some derivatives achieving micromolar potency ranges.
The chemical properties of triazolopyridines are characterized by their stability, solubility in polar solvents, and capacity for various chemical transformations. These compounds typically exhibit good thermal stability and are compatible with standard pharmaceutical formulation approaches. Their nitrogen-rich structures contribute to favorable pharmacokinetic properties, including appropriate lipophilicity and potential for hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-pyrimidin-5-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-2-20-13(19)9-3-4-11-16-17-12(18(11)7-9)10-5-14-8-15-6-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDYWVUIILUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NN=C2C3=CN=CN=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163360 | |
| Record name | Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-22-0 | |
| Record name | Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(5-pyrimidinyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the formation of the triazole ring through a cyclization reaction. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring in a catalyst-free and additive-free environment . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrimidine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and reactions are often carried out under reflux or microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole-pyrimidine compounds.
Scientific Research Applications
Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Research: The compound’s ability to interact with molecular targets such as ATF4 and NF-kB proteins makes it a valuable tool for studying cellular stress and inflammatory pathways.
Industrial Applications: The compound’s structural features make it suitable for use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with molecular targets involved in cellular stress and inflammation. The compound inhibits the endoplasmic reticulum stress response and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it inhibits the NF-kB inflammatory pathway, which is crucial for its anti-neuroinflammatory effects .
Comparison with Similar Compounds
Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused triazole-pyrimidine ring system and is investigated for its potential as a CDK2 inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: This compound shares the triazole-pyridine scaffold and is used in the development of RORγt inverse agonists and JAK inhibitors.
Pyrazolo[5,1-c][1,2,4]triazines: These compounds are structurally similar and have shown antiviral and antitumor activities.
The uniqueness of this compound lies in its specific combination of pyrimidine, triazole, and pyridine rings, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS No. 1119452-22-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 269.26 g/mol. The compound features a triazolo-pyridine scaffold which is known for its potential pharmacological applications.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. A study showed that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Bacteriostatic |
| Escherichia coli | Bactericidal |
| Candida albicans | Antifungal |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
2. Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. In vitro studies have reported its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 2.74 |
| HepG2 (Liver cancer) | 4.92 |
| A549 (Lung cancer) | 1.96 |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes relevant in disease processes:
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| AChE (Acetylcholinesterase) | 20.15 ± 0.44 | Galantamine (4.82 ± 0.75) |
| BChE (Butyrylcholinesterase) | 36.42 ± 0.73 | - |
These results indicate that the compound may be useful in treating conditions such as Alzheimer's disease by enhancing cholinergic signaling.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its anticancer efficacy against melanoma cells. The results showed that the compound induced apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study 2: Antimicrobial Action
A recent investigation highlighted the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that it inhibited biofilm formation and reduced bacterial load in infected tissues in vivo.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?
The compound is synthesized via a multi-step protocol involving cyclization and condensation reactions. A common approach involves:
- Step 1 : Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines under basic conditions to form intermediates.
- Step 2 : PhI(OAc)₂-mediated cyclization to generate the [1,2,4]triazolo[4,3-a]pyridine core.
- Step 3 : Functionalization of the pyrimidine ring via Suzuki-Miyaura coupling or nucleophilic substitution to introduce the pyrimidin-5-yl group.
Reaction optimization includes solvent selection (DMF or ethanol/water mixtures) and catalyst use (e.g., copper sulfate for cyclization) .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
- X-ray crystallography : Determines bond lengths, angles, and spatial conformation. For example, deviations of 0.224 Å from the mean plane in fused heterocycles indicate puckering .
- NMR spectroscopy : and NMR identify proton environments and carbon connectivity. For instance, ethyl ester protons appear as triplets (δ 1.2–1.4 ppm) and quartets (δ 4.1–4.3 ppm).
- Mass spectrometry : Confirms molecular weight (e.g., m/z 267.28 for C₁₃H₁₇N₃O₃) and fragmentation patterns .
Q. What are the primary research applications of this compound?
The compound serves as a:
- Pharmaceutical intermediate : Explored for enzyme inhibition (e.g., kinase or protease targets) due to its fused heterocyclic system, which mimics purine scaffolds .
- Building block : Used in synthesizing bioactive analogs via functional group modifications (e.g., ester hydrolysis to carboxylic acids for amide coupling) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Critical parameters include:
- Catalyst selection : Sodium ascorbate and Cu(I) improve cyclization efficiency in azide-alkyne reactions (e.g., Huisgen cycloaddition) .
- Solvent systems : Ethanol/water (1:1 v/v) mixtures enhance solubility and reduce byproducts compared to anhydrous DMF .
- Temperature control : Reflux at 80°C for 8–10 hours balances reaction rate and decomposition risks .
Table 1 : Yield optimization data from scaled reactions.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/water, 80°C | 78 | 95 |
| DMF, 100°C | 65 | 87 |
Q. How are crystallographic data discrepancies resolved during structural analysis?
Contradictions in bond lengths or angles arise from:
- Polymorphism : Different crystallization solvents (e.g., ethyl acetate vs. ethanol) yield distinct crystal forms.
- Thermal motion : High displacement parameters (Uₑq > 0.05 Ų) suggest dynamic disorder, resolved via Hirshfeld surface analysis or DFT calculations .
For example, the title compound’s fused thiazolo-pyrimidine ring forms an 80.94° dihedral angle with the benzene ring, validated against similar derivatives .
Q. What strategies address conflicting bioactivity data in enzyme inhibition studies?
- Assay standardization : Use recombinant enzymes (e.g., human kinases) to minimize variability from tissue sources.
- SAR analysis : Compare inhibitory activity of analogs (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to identify critical pharmacophores .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes, resolving discrepancies between in vitro and cellular assays .
Q. How is regioselectivity controlled during functionalization of the triazolopyridine core?
- Directing groups : Electron-withdrawing substituents (e.g., pyrimidin-5-yl) orient electrophilic attacks to the C3 position.
- Metal catalysis : Pd(PPh₃)₄ enables selective coupling at the pyridine ring over the triazole moiety in Suzuki reactions .
- Protection/deprotection : Temporary Boc protection of amines prevents unwanted side reactions during halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
